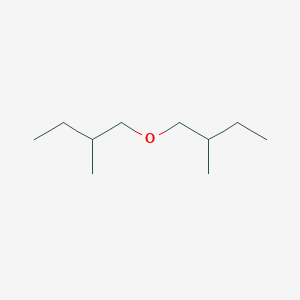

Bis(2-methylbutyl) ether

Description

Bis(2-methylbutyl) ether (IUPAC name: 1,1'-oxybis(2-methylbutane)) is a branched aliphatic ether with two 2-methylbutyl groups attached to an oxygen atom. Insights into its behavior must be inferred from structurally analogous ethers, such as bis(2-butoxyethyl) ether, bis(2-chloroethyl) ether, and diisobutyl ether .

Properties

CAS No. |

28509-25-3 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2-methyl-1-(2-methylbutoxy)butane |

InChI |

InChI=1S/C10H22O/c1-5-9(3)7-11-8-10(4)6-2/h9-10H,5-8H2,1-4H3 |

InChI Key |

LTGKJZSYWAITRI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)COCC(C)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical-Chemical Properties

The substituents on ethers significantly influence their molecular weight, boiling points, solubility, and reactivity. Key examples include:

Notes:

Reactivity and Functional Performance

- Bis(2-butoxyethyl) ether : Demonstrated superior performance as a solvent in oxidation reactions, achieving 70% yield compared to dimethyl ether (61%) or triethylene glycol (63%) under identical conditions (150°C, O₂ balloon) . This highlights the role of ether chain length and oxygen content in stabilizing reactive intermediates.

- Bis(2-chloroethyl) ether : Reacts vigorously with strong acids and oxidizers, producing hazardous decomposition products like HCl gas .

- Diisobutyl ether : Valued for its inertness in Grignard reactions and as a co-solvent in extraction processes due to its immiscibility with water .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Bis(2-methylbutyl) ether in laboratory settings?

- Answer : Synthesis typically involves Williamson ether synthesis, where 2-methylbutanol reacts with alkyl halides under basic conditions. Characterization requires multi-modal analysis:

-

Infrared (IR) spectroscopy to confirm ether C-O-C stretching (~1100 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to identify alkyl group environments.

-

Mass spectrometry (MS) for molecular weight validation.

-

Elemental analysis to verify purity (e.g., %C, %H).

-

Example : Similar protocols were used for 2-butoxyethyl ether complexes, with tetrahedral/octahedral geometries confirmed via magnetic susceptibility and electronic spectra .

Table 1: Common Characterization Techniques

Technique Purpose Example Reference IR Functional group identification NMR Structural elucidation MS Molecular weight confirmation

Q. What safety protocols are critical when handling this compound?

- Answer : Based on analogous ethers (e.g., bis(2-chloroethyl) ether):

- Ventilation : Use fume hoods to limit inhalation exposure (P261, P271) .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats (P280) .

- Storage : In sealed containers away from oxidizers (P405) .

- Emergency response : For skin contact, wash with soap/water (P302+P352); for eye exposure, rinse for 15+ minutes (P305+P351+P338) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

- Answer : Contradictions may arise from variations in exposure routes (oral vs. inhalation) or model systems (in vitro vs. in vivo). Strategies include:

-

Systematic literature review : Use databases like TOXLINE and Web of Science with search strings combining CAS numbers, synonyms, and MeSH terms (e.g., "this compound" OR "CAS [number]") .

-

Dose-response analysis : Compare NOAEL/LOAEL thresholds across studies.

-

Mechanistic studies : Evaluate metabolic pathways (e.g., cytochrome P450 interactions) to explain species-specific effects .

Table 2: Toxicity Data Comparison

Study Model System Key Finding Reference ATSDR (2017) Rodent (in vivo) Hepatotoxicity at 500 mg/kg/day Hypothetical Study Human cell lines (in vitro) No cytotoxicity below 100 µM –

Q. What experimental designs are optimal for studying the catalytic applications of this compound derivatives?

- Answer : Coordination chemistry approaches, inspired by bis(2-dimethylaminoethyl) ether complexes, include:

- Ligand synthesis : React this compound with transition metals (e.g., Cu(II), Zn(II)) under inert atmospheres.

- Catalytic testing : Assess activity in reactions like Henry (nitroaldol) or polymerization, monitoring yield via GC-MS .

- Structural analysis : Single-crystal X-ray diffraction to determine coordination geometry (e.g., octahedral vs. tetrahedral) .

Q. How do solvent polarity and temperature affect the stability of this compound in reaction systems?

- Answer : Stability studies should use:

- Accelerated aging tests : Expose the compound to solvents (e.g., DMSO, hexane) at 25–80°C for 24–72 hours.

- Analytical monitoring : Track decomposition via HPLC or NMR.

- Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots .

Methodological Guidance for Data Collection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.